molecular formula C19H18BrNO4 B2372611 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide CAS No. 2034277-16-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2372611
CAS No.: 2034277-16-0
M. Wt: 404.26
InChI Key: OJGFFGWJLSBBNH-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation .


Molecular Structure Analysis

The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, benzofuran itself is a colorless liquid that is extracted from coal tar .

Scientific Research Applications

Synthesis and Analytical Toxicology

A study on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, which are structurally related to benzofurans, explored their phase I and II metabolism, plasma protein binding, and detectability in urine screening approaches using hyphenated mass spectrometry. This research provides valuable insights into the metabolism and detection of these compounds, which can aid in forensic and clinical toxicology for identifying substance abuse or intoxication cases (Richter et al., 2019).

Anticancer Activity

Research into benzofuran derivatives has shown promising results in the field of cancer therapy. A study on the design, synthesis, and evaluation of benzofuran derivatives for their anti-VEGFR-2 activity and cytotoxicity against various human cancer cell lines highlighted the potential of these compounds as anticancer agents. One particular compound demonstrated superior anti-VEGFR-2 activity compared to the reference drug Sorafenib, indicating its potential therapeutic application in cancer treatment (Abdelhafez et al., 2014).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis, antimicrobial, antioxidant, and docking studies of benzofuran derivatives, which showed significant antimicrobial activity against various bacterial strains and antioxidant properties. This suggests that benzofuran derivatives can be explored further for their potential in treating microbial infections and their oxidative stress-related pathologies (Rashmi et al., 2014).

Neurological Applications

Benzofuran compounds have also been explored for their potential in neurological applications. A study on the synthesis and characterization of iodobenzamide analogues, which are structurally related to benzofurans, investigated their potential as D-2 dopamine receptor imaging agents, demonstrating their applicability in central nervous system studies and the development of new diagnostic tools for dopamine-related disorders (Murphy et al., 1990).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on the specific compound. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture according to its safety data sheet .

Future Directions

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-19(23,17-9-12-5-3-4-6-16(12)25-17)11-21-18(22)14-10-13(24-2)7-8-15(14)20/h3-10,23H,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGFFGWJLSBBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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